tert-Butyl 1-allylhydrazinecarboxylate

Description

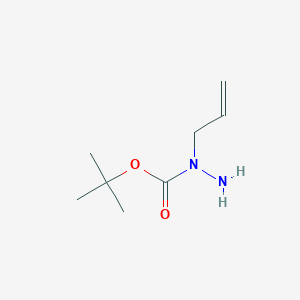

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-amino-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWGIZOCAXOUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441346 | |

| Record name | tert-Butyl 1-allylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21075-86-5 | |

| Record name | tert-Butyl 1-allylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(prop-2-en-1-yl)(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of tert-Butyl 1-allylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl 1-allylhydrazinecarboxylate, a key reagent in synthetic organic chemistry. The information is compiled from various sources to assist researchers and professionals in its handling, application, and process development.

Compound Identification

-

IUPAC Name: tert-butyl N-amino-N-prop-2-enylcarbamate[2]

-

Synonyms: 1-allyl-1-tert-butoxycarbonylhydrazine, N-Allyl-hydrazinecarboxylic acid tert-butyl ester, EOS-61126[1][2][3]

Physical and Chemical Properties

The following table summarizes the available physical property data for this compound. It is important to note that several of these values are predicted based on computational models and should be considered as estimates.

| Property | Value | Source | Notes |

| Molecular Weight | 172.22 g/mol | [1][4] | |

| 172.23 g/mol | [2] | ||

| Melting Point | 58 °C | [2] | Experimental |

| 225.8 ± 33.0 °C | [1] | Predicted | |

| Boiling Point | Not Available | [2] | |

| Density | 1.012 ± 0.06 g/cm³ | [1] | Predicted |

| Refractive Index | 1.474 | [1] | Predicted |

| Flash Point | 90.4 ± 25.4 °C | [1] | Predicted |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [1] | Predicted |

| Purity | 97% - 98% | [1][4] | As commercially available |

Experimental Protocols

Example Protocol: Synthesis of tert-Butyl Carbazate

This procedure describes the synthesis of tert-butyl carbazate from di-tert-butyl dicarbonate and hydrazine hydrate.[5]

Materials:

-

Di-tert-butyl dicarbonate

-

Hydrazine hydrate[5]

-

Isopropyl alcohol (IPA)[5]

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve hydrazine hydrate (2.26 mmol) in 5 mL of isopropyl alcohol.[5]

-

Cool the solution to 0 °C in an ice bath.[5]

-

Add a solution of di-tert-butyl dicarbonate (1 mmol) in 1 mL of isopropyl alcohol dropwise to the cooled hydrazine hydrate solution.[5]

-

Stir the resulting reaction mixture at 0 °C for 2 hours.[5]

-

Following the reaction, remove the solvent by evaporation.[5]

-

Dissolve the residue in dichloromethane.[5]

-

Dry the organic solution over anhydrous magnesium sulfate.[5]

-

Filter the solution to remove the desiccant.[5]

-

Evaporate the solvent to yield tert-butyl carbazate as a white semi-solid.[5]

Logical Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of tert-butyl carbazate, a key precursor to this compound.

Caption: Workflow for the synthesis of tert-butyl carbazate.

References

- 1. This compound| CAS No:21075-86-5|ZaiQi Bio-Tech [chemzq.com]

- 2. americanelements.com [americanelements.com]

- 3. 1-allyl-1-tert-butoxycarbonylhydrazine; 1-allyl-1-tert-butoxycarbonylhydrazine; this compound; N-allyl-hydrazinecarboxylic acid tert-butyl ester; 1-Allyl-1-tert.-butoxycarbonyl-hydrazin | Chemrio [chemrio.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl 1-allylhydrazinecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 1-allylhydrazinecarboxylate is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, incorporating a Boc-protected hydrazine and a reactive allyl group, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its reactivity profile, and its applications as a key intermediate in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound, also known as 1-Allyl-1-tert-butoxycarbonylhydrazine, is characterized by the presence of a hydrazine moiety where one nitrogen atom is substituted with both an allyl group and a tert-butoxycarbonyl (Boc) protecting group. The other nitrogen atom remains as a primary amine.

Structural Formula:

-

Molecular Formula: C₈H₁₆N₂O₂[1]

-

IUPAC Name: tert-butyl N-amino-N-(prop-2-en-1-yl)carbamate

-

CAS Number: 21075-86-5[1]

-

SMILES: C=CCN(N)C(=O)OC(C)(C)C

The structural formula is depicted below:

Caption: Structural formula of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It should be noted that some of these values are predicted and may vary from experimentally determined values.

| Property | Value | Reference |

| Molecular Weight | 172.22 g/mol | [1] |

| Melting Point | 58 °C (experimental) | [2] |

| Boiling Point (Predicted) | 225.8 ± 33.0 °C | [1] |

| Density (Predicted) | 1.012 ± 0.06 g/cm³ | [1] |

| Flash Point (Predicted) | 90.4 ± 25.4 °C | [1] |

| Appearance | White solid or oil | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOH, EtOAc) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of tert-butyl carbazate with an allyl halide, such as allyl bromide, in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

This protocol is based on standard N-alkylation procedures for hydrazine derivatives.

-

Materials:

-

tert-Butyl carbazate (1.0 eq)

-

Allyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 2.0 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask, add tert-butyl carbazate and dissolve/suspend it in acetonitrile.

-

Add the base (e.g., potassium carbonate).

-

Cool the mixture to 0 °C in an ice bath.

-

Add allyl bromide dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the solid base and wash it with a small amount of acetonitrile or dichloromethane.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

-

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three key functional groups: the primary amine, the Boc-protected secondary amine, and the terminal alkene.

-

Primary Amine (N-NH₂): This group is nucleophilic and can react with various electrophiles. A common application is the formation of hydrazones through condensation with aldehydes and ketones.

-

Allyl Group (CH₂CH=CH₂): The double bond can participate in a variety of reactions, including:

-

Cycloaddition Reactions: The alkene can act as a dipolarophile in [3+2] cycloaddition reactions, a key step in the synthesis of five-membered heterocyclic rings.

-

Olefin Metathesis: Enables the formation of new carbon-carbon double bonds.

-

Oxidation/Reduction: The double bond can be dihydroxylated, epoxidized, or hydrogenated.

-

-

Boc-Protecting Group: The tert-butoxycarbonyl group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane) to reveal the secondary amine.

A significant application of this molecule is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many drug molecules.

Role in Drug Development and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of complex molecules with potential biological activity. Its ability to introduce a protected hydrazine and an alkene functionality in a single step is highly valuable for generating molecular diversity.

Synthesis of Pyrazole and Triazole Derivatives

Hydrazine derivatives are key precursors for pyrazoles and triazoles, two classes of heterocycles with a broad range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The primary amine of this compound can react with 1,3-dicarbonyl compounds to form pyrazoles or with other reagents to construct triazole rings.

Potential Application in GPR119 Agonist Synthesis

Derivatives containing triazole moieties have been investigated as agonists for G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose-stimulated insulin secretion and the release of incretin hormones like GLP-1. Agonism of GPR119 is a promising therapeutic strategy for the treatment of type 2 diabetes mellitus and obesity. While direct synthesis from this compound is not explicitly documented in readily available literature, its structural motifs make it a plausible precursor for creating libraries of compounds to be screened for GPR119 activity.

Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[2] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

-

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust or vapors.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

-

First Aid:

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a strategically important synthetic intermediate. Its dual functionality allows for sequential or orthogonal chemical modifications, providing an efficient route to complex nitrogen-containing molecules. Its utility as a precursor for heterocyclic systems, particularly those with relevance to drug discovery targets like GPR119, underscores its value to researchers in the pharmaceutical and life sciences industries. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory.

References

In-Depth Technical Guide: tert-Butyl 1-allylhydrazinecarboxylate

CAS Number: 21075-86-5

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of tert-Butyl 1-allylhydrazinecarboxylate, a versatile bifunctional molecule of interest in synthetic organic chemistry and drug discovery. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis via N-alkylation of tert-butyl carbazate, and presents its characteristic spectroscopic data for identification and quality control. Furthermore, this guide explores its primary application as a building block in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The logical workflow for its synthesis and subsequent utilization in pyrazole synthesis is also visualized.

Chemical and Physical Properties

This compound is a stable, bifunctional organic compound incorporating a Boc-protected hydrazine moiety and a reactive allyl group. These features make it a valuable reagent for introducing a protected hydrazine group in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 21075-86-5 | [1][2] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 172.22 g/mol | [1] |

| IUPAC Name | tert-butyl N-allyl-N-aminocarbamate | |

| Synonyms | 1-allyl-1-tert-butoxycarbonylhydrazine, N-Allyl-hydrazinecarboxylic acid tert-butyl ester, tert-butyl1-allylhydrazine-1-carboxylate | [1] |

| Melting Point | 58 °C | [2] |

| Boiling Point | (Predicted) | [1] |

| Density | (Predicted) | [1] |

| Flash Point | (Predicted) | [1] |

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the N-alkylation of tert-butyl carbazate with an allyl halide, such as allyl bromide. The following protocol is a representative procedure.

Reaction Scheme:

References

An In-depth Technical Guide to tert-Butyl 1-allylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl 1-allylhydrazinecarboxylate, a versatile reagent in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Core Chemical Properties

This compound, also known by its synonym 1-Allyl-1-Boc-hydrazine, is a mono-protected hydrazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the unsubstituted nitrogen atom, making it a valuable building block in the synthesis of more complex molecules.[1]

Below is a summary of its key quantitative and qualitative data.

| Property | Value | Reference(s) |

| Molecular Weight | 172.22 g/mol | [2] |

| Chemical Formula | C₈H₁₆N₂O₂ | [2] |

| CAS Number | 21075-86-5 | [2] |

| IUPAC Name | tert-butyl N-amino-N-prop-2-enylcarbamate | |

| Synonyms | 1-allyl-1-tert-butoxycarbonylhydrazine, Eos-61126, N-Allyl-hydrazinecarboxylic acid tert-butyl ester, 1-Boc-1-allylhydrazine | [2] |

| SMILES | CC(C)(C)OC(=O)N(CC=C)N | [2] |

| Purity | Commercially available in purities of 98% | [2] |

| Predicted Melting Point | 225.8 ± 33.0 °C | [2] |

| Predicted Flash Point | 90.4 ± 25.4 °C | [2] |

| Predicted Density | 1.012 ± 0.06 g/cm³ | [2] |

Synthetic Experimental Protocol

The synthesis of this compound is typically achieved through the selective N-alkylation of a protected hydrazine, such as tert-butyl carbazate, with an allyl halide. This method prevents over-alkylation, which can be a significant issue when using unprotected hydrazine.[3][4] The following protocol is a generalized procedure based on established methods for the mono-alkylation of Boc-protected hydrazines.[3][5]

Objective: To synthesize this compound via N-alkylation of tert-butyl carbazate.

Materials:

-

tert-Butyl carbazate (Boc-hydrazine)

-

Allyl bromide

-

Anhydrous acetonitrile or tetrahydrofuran

-

An inorganic base (e.g., potassium carbonate)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Deionized water

Procedure:

-

Reaction Setup: To a solution of tert-butyl carbazate (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Slowly add allyl bromide (1.05 equivalents) to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the final product as a viscous liquid.[3]

Synthetic Workflow Visualization

The synthesis of this compound involves a straightforward two-step conceptual process starting from hydrazine, or a one-step alkylation from commercially available tert-butyl carbazate. The workflow diagram below illustrates the latter, more direct, synthetic approach.

References

An In-depth Technical Guide to the Synthesis and Discovery of tert-Butyl 1-allylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 1-allylhydrazinecarboxylate, a valuable building block in organic synthesis. The document details the established two-step synthetic pathway, encompassing the preparation of the key intermediate, tert-butyl carbazate, followed by its N-allylation. This guide includes detailed experimental protocols, quantitative data, and a discussion of the compound's discovery. Visual aids in the form of diagrams for the synthetic pathway and experimental workflows are provided to enhance understanding.

Introduction

This compound (CAS No: 21075-86-5) is a monosubstituted hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an allyl substituent.[1][2] This structure makes it a versatile reagent in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds. The Boc group provides a stable protecting element for one of the nitrogen atoms of the hydrazine moiety, which can be readily removed under acidic conditions, while the allyl group offers a reactive handle for a variety of chemical transformations.

While information on the specific "discovery" of this compound is not extensively documented in dedicated publications, its emergence is intrinsically linked to the development of synthetic methodologies for N-substituted and N-protected hydrazines. The first synthesis of the parent compound, tert-butyl carbazate, was reported in 1957.[3] The subsequent exploration of alkylation and allylation reactions of this key intermediate by various research groups has led to the availability of a wide array of derivatives, including the title compound.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step process:

-

Step 1: Synthesis of tert-Butyl Carbazate (Boc-Hydrazine)

-

Step 2: N-Allylation of tert-Butyl Carbazate

Step 1: Synthesis of tert-Butyl Carbazate

The most common and efficient method for the preparation of tert-butyl carbazate involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme:

Figure 1: Synthesis of tert-Butyl Carbazate.

This protocol is adapted from established literature procedures.[4]

Materials:

-

Hydrazine hydrate (e.g., 64% solution)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Isopropyl alcohol (Isopropanol)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Normal hexane (n-Hexane)

Procedure:

-

In a reactor equipped with a stirrer and cooling system, add hydrazine hydrate and isopropanol.

-

Cool the mixture to a low temperature (e.g., -5 °C) with stirring.

-

In a separate vessel, dissolve di-tert-butyl dicarbonate in isopropanol.

-

Slowly add the di-tert-butyl dicarbonate solution to the cooled hydrazine hydrate mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours).

-

Distill off the isopropanol under reduced pressure.

-

To the residue, add dichloromethane and anhydrous sodium sulfate. Stir at room temperature for a couple of hours.

-

Filter off the sodium sulfate and wash the solid with dichloromethane.

-

Combine the filtrate and washings, and distill off the dichloromethane.

-

To the resulting oil, add n-hexane, stir to dissolve, and then cool to induce crystallization (e.g., -15 °C).

-

Collect the white solid product by centrifugation or filtration and dry under vacuum.

Quantitative Data for tert-Butyl Carbazate Synthesis:

| Parameter | Value | Reference |

| Typical Yield | 77-97% | [4][5] |

| Melting Point | 40-42 °C | [5] |

| ¹H NMR (CDCl₃) | δ 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H) | [4] |

| ¹³C NMR (CDCl₃) | δ 158.2, 80.1, 28.2 | [4] |

Step 2: N-Allylation of tert-Butyl Carbazate

The second step involves the direct N-allylation of the synthesized tert-butyl carbazate using an allyl halide, such as allyl bromide, in the presence of a base.

Reaction Scheme:

Figure 2: N-Allylation of tert-Butyl Carbazate.

Materials:

-

tert-Butyl carbazate

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of tert-butyl carbazate in acetonitrile, add a base such as potassium carbonate or triethylamine.

-

To this stirred mixture, add allyl bromide dropwise at room temperature.

-

Allow the reaction to stir at room temperature for several hours (monitor by TLC).

-

Once the reaction is complete, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for this compound

The following data is compiled from commercial supplier information.[1][2]

| Property | Value |

| CAS Number | 21075-86-5 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Purity | Typically ≥98% |

Note: Detailed, experimentally derived spectroscopic data (NMR, IR, MS) and reaction yields for the N-allylation step are not widely published.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product can be visualized as follows:

Figure 3: Overall experimental workflow.

Conclusion

The synthesis of this compound is a straightforward two-step process that is accessible in a standard organic chemistry laboratory. The preparation of the key intermediate, tert-butyl carbazate, is well-established and high-yielding. The subsequent N-allylation, while not extensively detailed in the literature for this specific product, can be reliably achieved using standard alkylation conditions. This technical guide provides the necessary protocols and data to aid researchers in the synthesis and utilization of this versatile chemical building block for applications in drug discovery and development. Further research into optimizing the N-allylation step and publishing detailed characterization data for the final product would be a valuable contribution to the scientific community.

References

Navigating the Reactivity and Stability of tert-Butyl 1-allylhydrazinecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 1-allylhydrazinecarboxylate is a versatile bifunctional molecule incorporating a nucleophilic Boc-protected hydrazine moiety and a reactive allyl group. This combination makes it a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles and as a precursor for more complex molecules in drug discovery and development. Understanding its reactivity and stability is paramount for its effective utilization. This technical guide provides a comprehensive overview of the chemical behavior of this compound, including its key reactions, stability profile under various conditions, and detailed experimental protocols for its derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 21075-86-5 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Appearance | White to off-white crystalline solid or lumps |

| Melting Point | 39-42 °C |

| Boiling Point | 63-65 °C at 0.1 mmHg |

| SMILES | CC(C)(C)OC(=O)N(CC=C)N |

| InChIKey | ZTWGIZOCAXOUOE-UHFFFAOYSA-N |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the Boc-protected hydrazine and the allyl group.

Reactions at the Hydrazine Moiety

The hydrazine nitrogen atoms are nucleophilic and can participate in a variety of bond-forming reactions. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the nitrogen atoms, modulating its reactivity and allowing for selective transformations.

The unprotected nitrogen of the hydrazine can be readily acylated using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction is fundamental for the synthesis of more complex hydrazide derivatives.

Experimental Protocol: General Procedure for Acylation of N-Boc Hydrazines

This protocol is a representative example for the acylation of a Boc-protected hydrazine.

-

Dissolve the N-Boc hydrazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.0-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired acylated product.

Similar to acylation, the unprotected nitrogen can be alkylated using alkyl halides. The reaction conditions often require a stronger base to deprotonate the hydrazine, facilitating the nucleophilic attack on the electrophilic carbon of the alkyl halide.

Experimental Protocol: General Procedure for Alkylation of N-Boc Hydrazines

This protocol provides a general method for the alkylation of Boc-protected hydrazines.

-

In a flame-dried flask under an inert atmosphere, dissolve the N-Boc hydrazine (1.0 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

-

Cool the solution to 0 °C or -78 °C, depending on the reactivity of the base and substrate.

-

Add a strong base (e.g., sodium hydride, lithium diisopropylamide) portion-wise or dropwise.

-

Stir the mixture at the same temperature for 30-60 minutes to ensure complete deprotonation.

-

Add the alkyl halide (1.0-1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

The Boc protecting group is labile under acidic conditions, allowing for the selective unmasking of the protected nitrogen. This is a crucial step in multi-step syntheses to enable further functionalization of the hydrazine.

Experimental Protocol: General Procedure for Boc Deprotection

This is a standard procedure for the removal of a Boc protecting group.

-

Dissolve the Boc-protected hydrazine in a suitable organic solvent (e.g., dichloromethane, dioxane, or ethyl acetate).

-

Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in the solvent) or a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extracting the free amine into an organic solvent.

Reactions Involving the Allyl Group

The allyl group provides a reactive handle for a variety of transformations, including cycloadditions and cross-coupling reactions.

The double bond of the allyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. This is a powerful method for the construction of complex molecular scaffolds.

Experimental Protocol: General Procedure for [3+2] Cycloaddition with an Allyl Group

This protocol outlines a general approach for cycloaddition reactions involving an alkene.

-

Dissolve the allyl-containing compound (1.0 eq) and the 1,3-dipole precursor (e.g., an azide or a nitrone) (1.0-1.2 eq) in a suitable solvent (e.g., toluene, xylenes).

-

Heat the reaction mixture to the desired temperature (often reflux) to generate the 1,3-dipole in situ and facilitate the cycloaddition. The reaction can also sometimes be promoted by a catalyst.

-

Monitor the reaction progress by TLC.

-

Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

A key application of hydrazine derivatives is in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds. While the allyl group in this compound might not directly participate in the initial cyclization, the hydrazine moiety is crucial. Subsequent manipulation of the allyl group on the resulting pyrazole is possible.

Figure 1: General workflow for the synthesis of N-allyl pyrazole derivatives.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. While specific quantitative data is not extensively available in the public domain, a stability profile can be inferred based on the known properties of its functional groups.

Thermal Stability

Boc-protected hydrazines are generally stable at room temperature but can be susceptible to thermal decomposition at elevated temperatures.[1] The presence of the allyl group is unlikely to significantly decrease its thermal stability under normal storage conditions. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine its precise decomposition temperature and thermal behavior.

Table 2: Expected Thermal Stability Profile

| Condition | Expected Stability | Potential Degradation Pathway |

| Room Temperature (20-25 °C) | Generally stable | Minimal degradation expected |

| Elevated Temperature (>80 °C) | Potential for decomposition | Cleavage of the Boc group, reactions involving the allyl group |

| Prolonged Storage | Stable when stored in a cool, dry, and dark place | Slow degradation may occur over extended periods |

Experimental Protocol: Thermal Stability Analysis using TGA/DSC

-

Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan.

-

Place the pan in the instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).

-

Analyze the resulting thermograms to identify the onset of decomposition, melting point, and any other thermal events.

Hydrolytic Stability

The Boc group is known to be stable under basic and neutral aqueous conditions but is cleaved by strong acids. The ester-like carbamate linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, though it is generally more stable than a typical ester. The allyl group is stable to hydrolysis under most conditions.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. Hydrazine derivatives can be sensitive to photo-oxidation. It is recommended to store this compound protected from light. Photostability testing according to ICH guidelines (Q1B) can be performed to quantify its light sensitivity.

Experimental Protocol: Photostability Testing

-

Expose a sample of this compound to a light source that meets ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, store a control sample in the dark under the same temperature and humidity conditions.

-

At specified time points, withdraw samples from both the light-exposed and dark control groups.

-

Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound and any degradation products.

-

Compare the results to determine the extent of photodegradation.

Figure 2: Factors influencing the stability of this compound.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is crucial for its use in synthesis. Several analytical techniques can be employed for this purpose.

Table 3: Recommended Analytical Methods for Purity Assessment

| Method | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Quantify the main component and non-volatile impurities. | C18 reverse-phase column, gradient elution with water/acetonitrile containing an acid modifier (e.g., TFA), UV detection at a low wavelength (e.g., 210 nm). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile and semi-volatile impurities. | Low-polarity capillary column, temperature programming, mass spectrometric detection. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure and assess purity by integrating signals against a known internal standard (qNMR). | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). |

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its reactivity is characterized by the nucleophilic nature of the hydrazine moiety, which can be selectively protected and deprotected, and the potential for the allyl group to participate in various transformations. While generally stable under standard storage conditions, its susceptibility to thermal stress and strong acidic conditions should be considered. The experimental protocols and stability considerations outlined in this guide provide a foundational understanding for researchers and drug development professionals to effectively and safely utilize this important chemical building block in their synthetic endeavors. Further specific stability studies are recommended for applications where long-term storage or harsh reaction conditions are anticipated.

References

A Technical Guide to the Mechanisms of Action of tert-Butyl 1-Allylhydrazinecarboxylate in Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Tert-butyl 1-allylhydrazinecarboxylate is a versatile bifunctional reagent that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a nucleophilic hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group and a reactive allyl group, enables a diverse range of chemical transformations. This document provides an in-depth exploration of the core reaction mechanisms through which this compound operates, including sigmatropic rearrangements, conjugate additions, and hydrazone formations. Detailed experimental methodologies, quantitative data, and mechanistic pathway diagrams are presented to offer a comprehensive resource for professionals engaged in synthetic chemistry and pharmaceutical development.

Core Chemical Reactivity

The reactivity of this compound is governed by the interplay between its three key components: the Boc-protected nitrogen (N1), the terminal nucleophilic nitrogen (N2), and the adjacent allyl group. The Boc group modulates the nucleophilicity of the hydrazine system and provides a steric handle, while the allyl group is primed for pericyclic reactions and the terminal NH2 is a potent nucleophile. This unique arrangement allows the molecule to participate in several distinct and synthetically valuable mechanistic pathways.

Hydrazone Formation: Gateway to Further Reactivity

The most fundamental reaction of this compound is its condensation with aldehydes and ketones. The terminal, unprotected nitrogen atom acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to yield the corresponding N-Boc-N'-allylhydrazone.[1] This transformation is often the initial step for more complex reaction cascades, particularly[2][2]-sigmatropic rearrangements.[2]

Pericyclic Reactions: Sigmatropic Rearrangements

The presence of the allyl group makes the derived hydrazones excellent substrates for sigmatropic rearrangements, which are powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Upon formation, N-allylhydrazones can undergo a thermally or catalytically induced[2][2]-sigmatropic rearrangement, a variant of the Claisen rearrangement.[3] In this concerted, pericyclic reaction, the bond between the two nitrogen atoms is cleaved while a new carbon-carbon bond is formed between the original C3 of the allyl group and the carbon of the former C=N bond.[2] This process ultimately converts a carbonyl group into an allylmethine unit, providing a novel method for C-C bond formation.[2] Gold-catalyzed domino reactions involving cyclization and subsequent aza-Claisen rearrangement have been developed for synthesizing highly substituted pyrazoles.[4]

While less common for this specific substrate, an analogous oxidative[2][5]-sigmatropic rearrangement is a plausible pathway. This reaction has been demonstrated with related allylic hydrazides.[5][6] The process would involve oxidation of the N-Boc substituted nitrogen to generate a reactive N-nitrene intermediate. This intermediate could then undergo a[2][5]-sigmatropic rearrangement to form a new C-N bond, yielding a tertiary diazene product.[5] The use of a Boc group on the allylic hydrazide has been shown to be effective, providing the corresponding diazene in high yield.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Thermally induced [3,3] sigmatropic rearrangement of N-allylhydrazones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Sigmatropic reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for tert-Butyl 1-allylhydrazinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 1-allylhydrazinecarboxylate (CAS No: 21075-86-5), a hydrazine derivative of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide combines predicted spectroscopic values with established experimental protocols for the relevant analytical techniques.

Compound Information

| Property | Value |

| IUPAC Name | tert-butyl N-amino-N-(prop-2-en-1-yl)carbamate |

| Synonyms | 1-allyl-1-tert-butoxycarbonylhydrazine, N-Allyl-hydrazinecarboxylic acid tert-butyl ester |

| CAS Number | 21075-86-5 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Chemical Structure | |

| This compound |

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted based on computational models and analysis of similar structures. These values serve as a reference for the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~3.60 | d | 2H | -N-CH₂-CH=CH₂ |

| ~4.50 | br s | 2H | -NH₂ |

| ~5.20 | m | 2H | -CH=CH₂ |

| ~5.85 | m | 1H | -CH=CH₂ |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~28.0 | CH₃ | -C(CH₃)₃ |

| ~55.0 | CH₂ | -N-CH₂-CH=CH₂ |

| ~81.0 | C | -C(CH₃)₃ |

| ~118.0 | CH₂ | -CH=CH₂ |

| ~134.0 | CH | -CH=CH₂ |

| ~156.0 | C | C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (NH₂) |

| 3080 | Medium | =C-H stretch (alkene) |

| 2980, 2930 | Strong | C-H stretch (alkane) |

| 1690 - 1710 | Strong | C=O stretch (carbamate) |

| 1640 | Medium | C=C stretch (alkene) |

| 1510 | Medium | N-H bend |

| 1250, 1160 | Strong | C-O stretch |

| 990, 920 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular Ion) |

| 116 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |

| 100 | [M - C₄H₈O]⁺ or [M - 72]⁺ |

| 73 | [C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Technique: Electron Ionization (EI) is a common method for relatively small, volatile molecules. Electrospray Ionization (ESI) can also be used, particularly with a liquid chromatography (LC-MS) setup.

-

Sample Preparation (for direct infusion ESI): Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Scan a range appropriate for the molecular weight, for example, m/z 30-300.

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the analysis of this compound. Researchers and scientists are encouraged to use this information as a starting point for their own experimental work and to contribute to the public body of knowledge by publishing their experimentally determined data.

Navigating the Solubility Landscape of tert-Butyl 1-allylhydrazinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 1-allylhydrazinecarboxylate is a chemical intermediate of interest in synthetic and medicinal chemistry. A thorough understanding of its solubility profile is critical for its effective use in reaction design, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide leverages structural analogy and established solubility principles to predict its behavior. Furthermore, it outlines a detailed, adaptable experimental protocol for the precise determination of its solubility.

Predicted Solubility Profile of this compound

Structural Analysis:

-

tert-Butyl Group: This bulky, nonpolar alkyl group will contribute to solubility in nonpolar, lipophilic solvents.

-

Allyl Group: The double bond in the allyl group introduces a degree of polarity, but it is primarily a nonpolar hydrocarbon chain, further enhancing solubility in nonpolar environments.

-

Hydrazinecarboxylate Group: This functional group contains nitrogen and oxygen atoms capable of hydrogen bonding, which will promote solubility in polar protic and aprotic solvents.

Based on this structural analysis and qualitative data from structurally similar compounds like tert-butyl carbazate and allyl hydrazine, a predicted solubility profile is presented in Table 1. tert-Butyl carbazate is reported to be soluble in organic solvents such as ethanol, methanol, and acetone, with limited water solubility[1][2][3][4][5]. Conversely, lower alkylhydrazines, including potentially allyl hydrazine, are often miscible with water and various organic solvents[6][7]. This suggests that this compound will likely exhibit good solubility in a range of organic solvents and limited to moderate solubility in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The nonpolar tert-butyl and allyl groups are expected to limit solubility in water, despite the presence of the hydrogen-bonding hydrazinecarboxylate group. |

| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups can hydrogen bond with the hydrazinecarboxylate moiety. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating both the polar and nonpolar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dichloromethane (DCM) | Soluble | DCM is a good solvent for moderately polar to nonpolar organic compounds. | |

| Nonpolar | Toluene, Hexane | Soluble to Sparingly Soluble | The large nonpolar groups suggest some solubility, but the polar hydrazinecarboxylate moiety will limit miscibility with highly nonpolar solvents like hexane. |

| Diethyl Ether | Soluble | Diethyl ether provides a balance of slight polarity and nonpolar character, making it a likely good solvent. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a precise volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Immediately dilute the filtered solution with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Workflow for Solubility Screening

The following diagram illustrates a typical workflow for the solubility screening of a new chemical entity like this compound.

Conclusion

While specific experimental data for the solubility of this compound is not currently available, a predictive analysis based on its chemical structure provides valuable guidance for its handling and use. It is anticipated to be soluble in a range of common organic solvents, particularly polar aprotic and protic solvents, with limited solubility in water. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for its determination. This information is essential for researchers and professionals in drug development to facilitate seamless integration of this compound into their workflows.

References

- 1. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Tert-Butyl Carbazate CAS 870-46-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

Technical Dossier: Nomenclature and Identification of tert-Butyl 1-allylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical nomenclature associated with tert-Butyl 1-allylhydrazinecarboxylate, a compound relevant in organic synthesis and as a building block in medicinal chemistry.

Chemical Identity

This compound is a protected hydrazine derivative. The presence of the tert-butoxycarbonyl (Boc) group makes it a stable reagent for the introduction of the allylhydrazine moiety in various synthetic transformations.

IUPAC Nomenclature

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is tert-butyl N-amino-N-prop-2-enylcarbamate [1].

The systematic naming conventions for related structures can be complex. For instance, the "tert-butyl" group itself is a preferred prefix in IUPAC nomenclature for the (CH₃)₃C- moiety[2][3].

Synonyms and Alternative Names

In scientific literature, patents, and chemical supplier catalogs, this compound is known by several synonyms. The use of varied names can arise from different nomenclature systems (e.g., CAS indexing names) or historical naming conventions.

| Nomenclature Type | Name |

| IUPAC Name | tert-butyl N-amino-N-prop-2-enylcarbamate[1] |

| Common Name | This compound[1][4] |

| Alternative Spelling | tert-butyl1-allylhydrazine-1-carboxylate[4][5] |

| CAS Name | Hydrazinecarboxylic acid, 1-(2-propen-1-yl)-, 1,1-dimethylethyl ester[4] |

| Synonym | 1-Allyl-1-tert-butoxycarbonylhydrazine[4][6] |

| Synonym | N-Allyl-hydrazinecarboxylic acid tert-butyl ester[4][5] |

| Synonym | 1-Allyl-hydrazinecarboxylic acid tert-butyl ester |

| Identifier | Eos-61126[1] |

Structural and Registry Information

| Identifier | Value |

| CAS Number | 21075-86-5[1][4][5] |

| Molecular Formula | C₈H₁₆N₂O₂[1][5] |

| Molecular Weight | 172.23 g/mol [1] |

| PubChem CID | 10535205[1] |

| MDL Number | MFCD18447709[1][5] |

| InChI Key | ZTWGIZOCAXOUOE-UHFFFAOYSA-N[4] |

| SMILES | CC(C)(C)OC(=O)N(CC=C)N[4] |

Nomenclature Relationships

The following diagram illustrates the relationship between the primary IUPAC name, the common name, and key synonyms for the compound.

Caption: Relationship between IUPAC name and synonyms.

References

- 1. americanelements.com [americanelements.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. This compound| CAS No:21075-86-5|ZaiQi Bio-Tech [chemzq.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 1-allyl-1-tert-butoxycarbonylhydrazine; 1-allyl-1-tert-butoxycarbonylhydrazine; this compound; N-allyl-hydrazinecarboxylic acid tert-butyl ester; 1-Allyl-1-tert.-butoxycarbonyl-hydrazin | Chemrio [chemrio.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydropyrazolopyrimidinone Derivatives using tert-Butyl 1-allylhydrazinecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropyrazolopyrimidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed protocol for the synthesis of dihydropyrazolopyrimidinone derivatives, commencing with the versatile starting material, tert-butyl 1-allylhydrazinecarboxylate. The synthetic strategy involves a two-step sequence: first, the formation of a key intermediate, a 1-allyl-5-aminopyrazole derivative, followed by the construction of the pyrimidinone ring through a cyclocondensation reaction. This approach allows for the introduction of molecular diversity at various positions of the scaffold, making it highly valuable for the generation of compound libraries for drug discovery programs.

Overall Synthetic Scheme

The synthesis of dihydropyrazolopyrimidinone derivatives is achieved through a two-step process. The first step involves the synthesis of a 1-allyl-5-aminopyrazole intermediate by reacting this compound with a β-ketonitrile. The subsequent step is the cyclocondensation of the aminopyrazole intermediate with a β-dicarbonyl compound to yield the final dihydropyrazolopyrimidinone product.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate

This procedure details the synthesis of the key aminopyrazole intermediate.

Materials:

-

This compound

-

β-Ketonitrile (e.g., Ethyl 2-cyano-3-oxobutanoate for R¹ = CH₃)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

To a solution of the appropriate β-ketonitrile (1.0 eq) in absolute ethanol (10 mL/mmol of β-ketonitrile), add this compound (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tert-butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

This protocol describes the formation of the dihydropyrazolopyrimidinone ring system.

Materials:

-

tert-Butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate (from Step 1)

-

β-Dicarbonyl compound (e.g., Ethyl acetoacetate for R² = CH₃, R³ = OEt)

-

Ethanol (absolute)

-

Hydrochloric Acid (catalytic amount)

-

Diethyl Ether

-

Filtration apparatus

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Sintered glass funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the tert-butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol (15 mL/mmol of aminopyrazole).

-

Add the β-dicarbonyl compound (1.2 eq) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography to yield the desired 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

Data Presentation

Table 1: Synthesis of tert-Butyl 1-allyl-5-amino-3-(R¹)-1H-pyrazole-4-carboxylate Derivatives

| Entry | R¹ | β-Ketonitrile | Reaction Time (h) | Yield (%) |

| 1 | CH₃ | Ethyl 2-cyano-3-oxobutanoate | 6 | 85 |

| 2 | Ph | Ethyl 2-cyano-3-oxo-3-phenylpropanoate | 8 | 78 |

| 3 | CF₃ | Ethyl 4,4,4-trifluoro-2-cyano-3-oxobutanoate | 5 | 91 |

Table 2: Synthesis of 1-allyl-dihydropyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

| Entry | R¹ | R² | R³ | β-Dicarbonyl Compound | Reaction Time (h) | Yield (%) |

| 1 | CH₃ | CH₃ | OEt | Ethyl acetoacetate | 8 | 82 |

| 2 | Ph | Ph | OEt | Ethyl benzoylacetate | 10 | 75 |

| 3 | CF₃ | CH₃ | CH₃ | Acetylacetone | 7 | 88 |

Mandatory Visualization

Synthetic Workflow

The overall synthetic workflow for the preparation of dihydropyrazolopyrimidinone derivatives is depicted below.

Caption: Synthetic workflow for dihydropyrazolopyrimidinone derivatives.

Plausible Signaling Pathway Involvement

Dihydropyrazolopyrimidinone derivatives have been reported to interact with various biological targets, including protein kinases, which are crucial components of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for such compounds.

Caption: Generic kinase signaling pathway potentially targeted by derivatives.

Application Notes and Protocols: The Use of tert-Butyl 1-allylhydrazinecarboxylate in the Synthesis of Wee1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl 1-allylhydrazinecarboxylate in the synthesis of pyrazolopyrimidinone-based Wee1 kinase inhibitors. Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint and a promising target in cancer therapy, particularly in p53-deficient tumors. The pyrazolopyrimidinone scaffold is a core structural motif in several Wee1 inhibitors, including the clinical candidate adavosertib (AZD1775).

Introduction

Wee1 kinase prevents entry into mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1] Inhibition of Wee1 abrogates this checkpoint, leading to premature mitotic entry and subsequent cell death, a process known as mitotic catastrophe. This approach is particularly effective in cancer cells with a defective G1 checkpoint, which are highly reliant on the G2/M checkpoint for DNA repair before cell division.

This compound serves as a key building block for introducing the N-allyl group onto the pyrazole ring of the pyrazolopyrimidinone core. The allyl group is a common feature in several Wee1 inhibitors and plays a role in binding to the kinase domain. This document outlines the synthetic strategy, provides detailed experimental procedures, and presents relevant data for the synthesis of a representative Wee1 inhibitor intermediate.

Data Presentation

The following table summarizes key quantitative data for the synthesis of a protected N-allylhydrazine intermediate, a crucial precursor for the pyrazolopyrimidinone core. This data is based on analogous reactions reported in the literature for similar substrates.[1]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) | Refractive Index (Rf) |

| tert-Butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate | C₁₆H₁₈N₂O₄ | 302.33 | White Crystalline Solid | 72-75 | 85 | 0.52 (4:1 Hexane:EtOAc) |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the Wee1 signaling pathway and the general experimental workflow for the synthesis of pyrazolopyrimidinone-based Wee1 inhibitors.

Caption: The Wee1 kinase signaling pathway at the G2/M checkpoint.

References

Application Notes: The Strategic Role of tert-Butyl 1-allylhydrazinecarboxylate in the Synthesis of Novel c-Met/HDAC Dual-Target Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapy, the development of dual-target inhibitors represents a promising strategy to overcome the challenges of drug resistance and enhance therapeutic efficacy. Histone deacetylases (HDACs) and the c-Met receptor tyrosine kinase are two validated and synergistic targets in oncology. HDAC inhibitors modulate the epigenome, leading to cell cycle arrest and apoptosis, while c-Met inhibitors block signaling pathways crucial for tumor growth, invasion, and metastasis. This document outlines a proposed application for tert-Butyl 1-allylhydrazinecarboxylate as a key building block in the synthesis of novel dual-target c-Met/HDAC inhibitors.

The this compound scaffold provides two key functionalities: a Boc-protected hydrazine that can be unmasked to form a hydrazide, a potent zinc-binding group (ZBG) for HDAC inhibition, and an allyl group that serves as a versatile linker for conjugation to a c-Met targeting moiety. The use of a hydrazide ZBG is a contemporary approach in HDAC inhibitor design, often conferring improved selectivity and pharmacokinetic properties compared to traditional hydroxamic acids.

Proposed Synthetic Application: Synthesis of a c-Met/HDAC Dual-Target Inhibitor

Herein, we propose a synthetic route for a hypothetical dual-target inhibitor, Compound X , which combines a known c-Met inhibitory scaffold with an N-allylhydrazide derived from this compound.

Logical Workflow for the Synthesis of Compound X

Caption: Proposed synthetic workflow for a dual c-Met/HDAC inhibitor.

Experimental Protocols

The following are detailed, proposed methodologies for the key synthetic steps.

Protocol 1: Synthesis of the N-Allyl Hydrazide Linker

This protocol describes a potential functionalization of the allyl group of this compound to prepare it for coupling with the c-Met targeting moiety. A hydroboration-oxidation followed by activation is a plausible route.

-

Materials: this compound, 9-BBN (9-borabicyclo[3.3.1]nonane), THF (tetrahydrofuran), NaOH (sodium hydroxide), H₂O₂ (hydrogen peroxide), p-toluenesulfonyl chloride, triethylamine, dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Add a solution of 9-BBN (1.1 eq) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the mixture to 0 °C and slowly add aqueous NaOH (3M), followed by the dropwise addition of 30% H₂O₂.

-

Stir at room temperature for 2 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the alcohol intermediate.

-

Dissolve the alcohol intermediate in DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

-

Stir at room temperature for 6 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the tosylated N-allyl hydrazide linker.

-

Protocol 2: Coupling and Final Deprotection

This protocol outlines the coupling of the functionalized linker with a representative c-Met scaffold and the final deprotection step.

-

Materials: Tosylated N-allyl hydrazide linker, halogenated c-Met scaffold (e.g., a quinoline or pyridazinone derivative), Pd catalyst (e.g., Pd(PPh₃)₄), suitable base (e.g., K₂CO₃), solvent (e.g., DMF), trifluoroacetic acid (TFA), DCM.

-

Procedure:

-

To a reaction vessel, add the halogenated c-Met scaffold (1.0 eq), the tosylated N-allyl hydrazide linker (1.2 eq), Pd catalyst (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF and degas the mixture.

-

Heat the reaction at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the Boc-protected dual-target inhibitor.

-

Dissolve the purified intermediate in DCM.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture in vacuo.

-

Purify the final compound by preparative HPLC or crystallization to yield Compound X .

-

Data Presentation: Biological Activity of Structurally Similar Inhibitors

The following table summarizes publicly available data for known c-Met/HDAC dual-target inhibitors that share structural similarities with the proposed Compound X , particularly the use of a flexible linker and a zinc-binding group. This data provides a benchmark for the expected potency of novel compounds synthesized via the proposed route.

| Compound ID | c-Met IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |

| 2m | 0.71 | 38 | EBC-1 | 62 | [1] |

| 12d | 28.92 | 85.68% inh. @ 1µM | MDA-MB-231 | 310 | [2] |

| 15f | 12.50 | 26.97 | HCT-116 | 150 | [3] |

Data is illustrative and sourced from published literature on c-Met/HDAC dual inhibitors.[1][2][3]

Signaling Pathway Inhibition

The dual-target mechanism of action of the proposed inhibitor class involves the simultaneous blockade of the c-Met signaling cascade and the epigenetic regulation by HDACs.

c-Met and HDAC Dual Inhibition Signaling Pathway

Caption: Dual inhibition of c-Met and HDAC signaling pathways.

Conclusion

While direct synthesis of dual-target HDAC inhibitors using this compound is not yet prominently featured in published literature, its structural components align perfectly with modern medicinal chemistry strategies. The Boc-protected hydrazine is ideal for introducing the increasingly favored hydrazide ZBG, and the allyl group offers a flexible and reactive handle for linker elaboration and conjugation. The proposed synthetic protocols and workflows provide a robust framework for researchers to explore the utility of this reagent in developing novel, potent, and potentially selective dual-target c-Met/HDAC inhibitors. The compiled data on similar compounds underscores the therapeutic potential of this class of molecules.

References

- 1. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of c-Met and HDAC Dual Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel dual c-Met/HDAC inhibitors as a promising strategy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Utility of N-Allylhydrazones: A Guide to Transformations Utilizing tert-Butyl 1-allylhydrazinecarboxylate

In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond-forming reactions is perpetual. Among the myriad of strategies, those that proceed with minimal residual functionality—so-called "traceless" transformations—are of paramount importance, particularly in the intricate pathways of drug development and natural product synthesis. This guide delves into the versatile chemistry of N-allylhydrazones, with a specific focus on their generation from tert-butyl 1-allylhydrazinecarboxylate and their subsequent powerful transformations. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and showcase the synthetic utility of these remarkable intermediates.

Introduction: The Power of the N-Allylhydrazone Motif